8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline
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Overview
Description
8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a propoxy linkage to a methoxyphenyl group, which is further substituted with a prop-1-enyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
The next step involves the introduction of the propoxy linkage. This can be achieved through a nucleophilic substitution reaction where the quinoline is reacted with 3-bromopropanol in the presence of a base like potassium carbonate.
Finally, the methoxyphenyl group is introduced via an etherification reaction. This involves reacting the intermediate with 2-methoxy-4-[(E)-prop-1-enyl]phenol in the presence of a suitable catalyst like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The prop-1-enyl group can be reduced to a propyl group using hydrogenation reactions.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its quinoline core, which is known for its pharmacological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with additional functional groups.
Uniqueness
8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and prop-1-enyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development.
Properties
IUPAC Name |
8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-3-7-17-11-12-19(21(16-17)24-2)25-14-6-15-26-20-10-4-8-18-9-5-13-23-22(18)20/h3-5,7-13,16H,6,14-15H2,1-2H3/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBXUBRKTFJYMQ-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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